2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dimethylphenol with oxalyl chloride to form the corresponding acid chloride, which then undergoes cyclization with ammonia or an amine to yield the desired bisoxazole . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial properties may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo-[1,2-d4,5-d’]bisoxazole: Similar structure but lacks the methyl groups at the 2 and 6 positions.
2,6-Dimethylbenzo-[1,2-d4,5-d’]bisoxazole: Another variant with different substitution patterns.
Uniqueness
2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the 2 and 6 positions enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
55850-41-4 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2,7-dimethyl-[1,3]oxazolo[5,4-e][1,3]benzoxazole |
InChI |
InChI=1S/C10H8N2O2/c1-5-11-7-3-4-8-9(10(7)14-5)12-6(2)13-8/h3-4H,1-2H3 |
InChI Key |
DSKROQCUBLDQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C3=C(C=C2)OC(=N3)C |
Origin of Product |
United States |
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